molecular formula C10H9BrN2O3 B11757657 Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B11757657
M. Wt: 285.09 g/mol
InChI Key: RPEHBBLUGNINPF-UHFFFAOYSA-N
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Description

Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a chemical compound with the molecular formula C10H9BrN2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the bromination of a quinoxaline derivative followed by esterification. One common method involves the reaction of 8-bromoquinoxaline-2,3-dione with methanol in the presence of a catalyst to form the desired ester. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with higher oxidation states.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Products include various substituted quinoxaline derivatives.

    Reduction: Products include hydroxylated quinoxaline derivatives.

    Oxidation: Products include quinoxaline derivatives with higher oxidation states.

Scientific Research Applications

Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and carbonyl groups play crucial roles in its reactivity. The compound can act as an inhibitor or antagonist by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    8-Bromoquinoxaline-2,3-dione: A precursor in the synthesis of the target compound.

    Quinoxaline-2,3-dione: A related compound with similar structural features.

    Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate: A non-brominated analog.

Uniqueness

Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.

Properties

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

IUPAC Name

methyl 8-bromo-2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylate

InChI

InChI=1S/C10H9BrN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-4-8(14)13-9/h2-3,12H,4H2,1H3,(H,13,14)

InChI Key

RPEHBBLUGNINPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)NC(=O)CN2

Origin of Product

United States

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